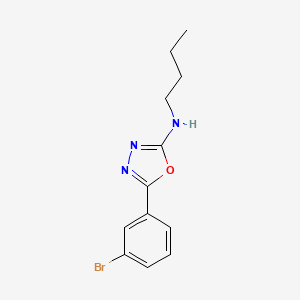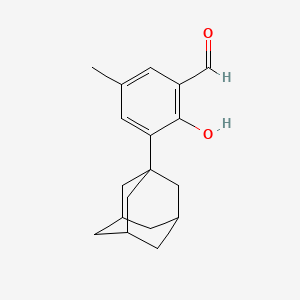![molecular formula C24H22N2O5S B2967217 2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 838898-11-6](/img/structure/B2967217.png)
2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs .
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Some methods have already been implemented via semi-synthesis or total synthesis . In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .Molecular Structure Analysis
Isoquinolines are structurally complex heterocyclic compounds . They are characterized by a wide range of biological activities due to their diverse structures .This stimulated the development of new efficient processes for isoquinoline and its derivatives characterized by easier operation, milder conditions, and higher yields .
Physical And Chemical Properties Analysis
Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . It is classified as a weak base . Its molecular formula is C9H7N, and it has a molecular weight of approximately 129.16 g/mol .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibitors
A study by Tsou et al. (2009) explored derivatives of isoquinoline-1,3-dione as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4), indicating their potential as antitumor agents. These compounds were found to inhibit CDK4 selectively over CDK1 and CDK2, showing promise for cancer therapy research. The study elaborated on the structure-activity relationship (SAR), metabolic stability, and binding potency of these inhibitors, providing valuable insights for the development of new antitumor drugs (Tsou et al., 2009).
Electron Affinity and π–π Stacking
Zhou et al. (2022) reported on the design and synthesis of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes with high electron affinity values. These compounds displayed strong π–π stacking interactions, which are crucial for electronic materials. Their study contributes to the understanding of how the structural features of these molecules influence their electron-accepting capabilities and stacking arrangements, relevant for the development of novel electronic materials (Zhou et al., 2022).
Solvation and Gel Formation
Research by Singh and Baruah (2008) highlighted the role of solvation in controlling reaction paths and gel formation in derivatives of benzo[de]isoquinoline-1,3-dione. Their work showed how different solvents influence the condensation reactions and the resultant physical properties of the compounds, such as gel formation. This research is significant for materials science, especially in the context of creating materials with specific properties through controlled synthesis (Singh & Baruah, 2008).
Luminescent Properties
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, including 2-(2-hydroxyethyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, and studied their luminescent properties. The research found that these compounds exhibit fluorescence quantum yields that are characteristic of pH probes, making them potentially useful in sensing applications. The study of photo-induced electron transfer (PET) processes in these compounds could advance the development of fluorescent probes for biological and environmental monitoring (Gan et al., 2003).
Antiviral Activities
Research into the antiviral activities of benzo[de]isoquinoline-diones has shown that derivatives such as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione exhibit inhibition against herpes simplex and vaccinia viruses, indicating their potential as antiviral agents. This line of investigation contributes to the broader efforts to discover new antiviral compounds that can be effective against various viral infections (GARCIA-GANCEDO et al., 1979).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c27-23-20-5-1-3-18-4-2-6-21(22(18)20)24(28)26(23)12-11-17-7-9-19(10-8-17)32(29,30)25-13-15-31-16-14-25/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJJPXBJLNOPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

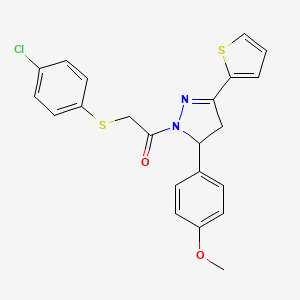
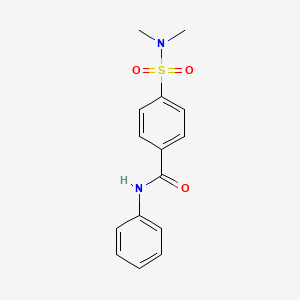
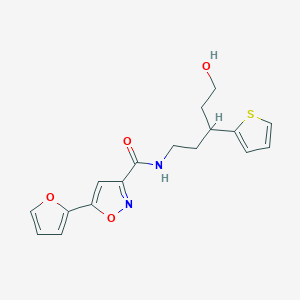
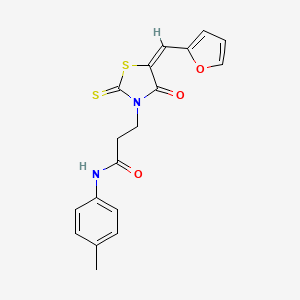
![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)
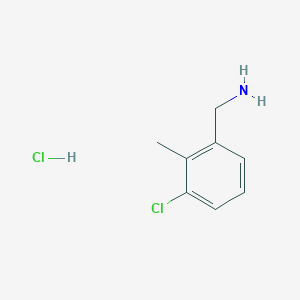
![8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2967147.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)
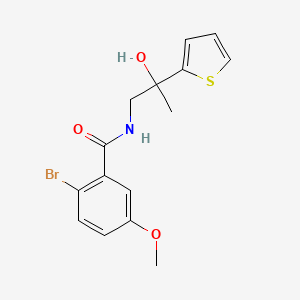
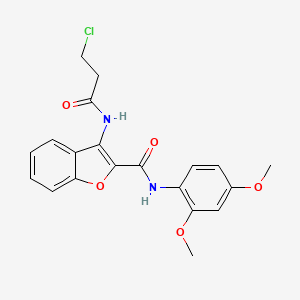
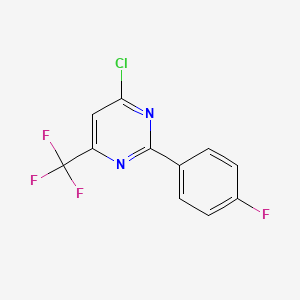
![2-[(3-phenoxyphenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2967155.png)
